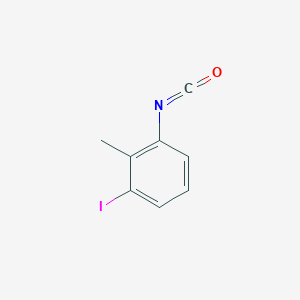
1-Iodo-3-isocyanato-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-isocyanato-2-methylbenzene is an organic compound belonging to the class of halogenated benzenes It is characterized by the presence of an iodine atom, an isocyanate group, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Iodo-3-isocyanato-2-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and specific catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities. These methods are optimized for efficiency and cost-effectiveness while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
1-Iodo-3-isocyanato-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines typically yields urea derivatives, while reactions with alcohols produce carbamates.
Scientific Research Applications
1-Iodo-3-isocyanato-2-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its use in drug development and as a probe for studying biological pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals, polymers, and materials with specific properties. .
Mechanism of Action
The mechanism by which 1-Iodo-3-isocyanato-2-methylbenzene exerts its effects involves its functional groups. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isocyanate group is highly reactive and can form stable adducts with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. These reactions often involve the formation of intermediates, such as carbamoyl or isocyanate intermediates, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
1-Iodo-3-isocyanato-2-methylbenzene can be compared with other halogenated and isocyanate-substituted benzenes, such as:
1-Iodo-2-methylbenzene: Lacks the isocyanate group, making it less reactive in certain nucleophilic addition reactions.
3-Iodo-2-methylbenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
1-Chloro-3-isocyanato-2-methylbenzene:
The uniqueness of this compound lies in its combination of an iodine atom and an isocyanate group, which provides a distinct set of chemical properties and reactivity patterns that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H6INO |
|---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
1-iodo-3-isocyanato-2-methylbenzene |
InChI |
InChI=1S/C8H6INO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 |
InChI Key |
ACKBCDGNFQNLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


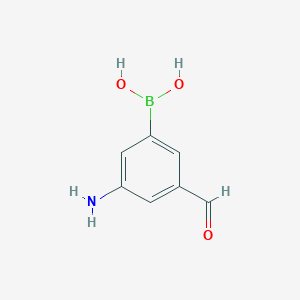
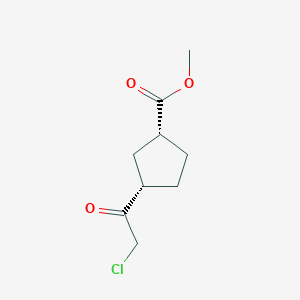
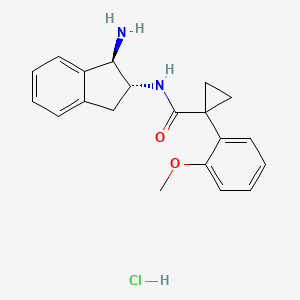
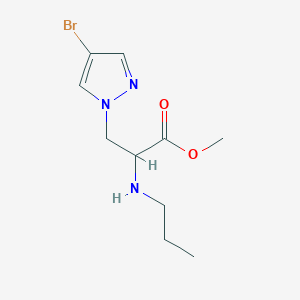
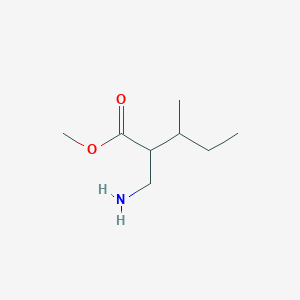
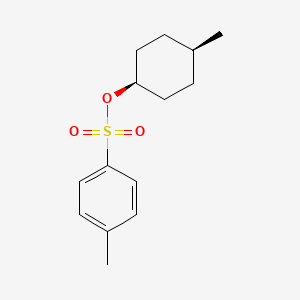
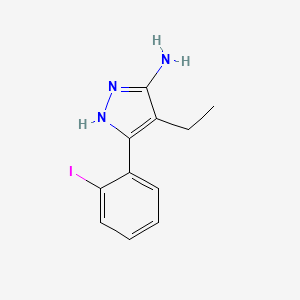
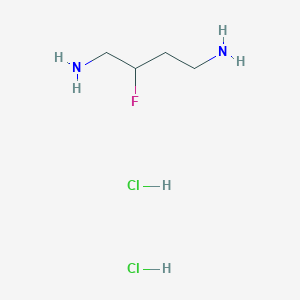
![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)
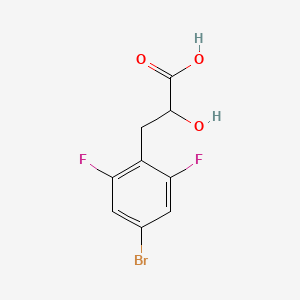
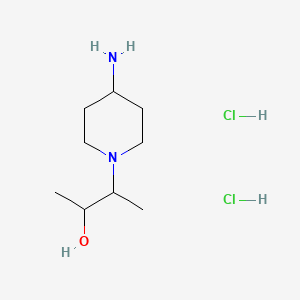
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)
![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)

